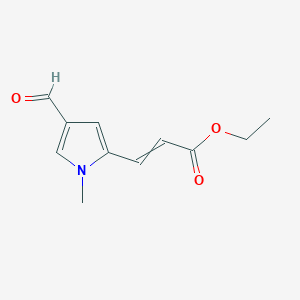

ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate

Description

Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate is an α,β-unsaturated ester featuring a pyrrole ring substituted with a formyl group at position 4 and a methyl group at the nitrogen atom (1-methyl). The (E)-configuration of the acrylate moiety ensures spatial rigidity, influencing reactivity and intermolecular interactions. This compound serves as a versatile intermediate in organic synthesis, particularly in conjugate addition reactions or as a precursor for heterocyclic frameworks. Its formyl group enhances electrophilicity, enabling further functionalization, while the ethyl ester balances solubility in organic solvents.

Properties

IUPAC Name |

ethyl 3-(4-formyl-1-methylpyrrol-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)5-4-10-6-9(8-13)7-12(10)2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRLATUVLJJHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Stoichiometry : A 1.2:1 molar ratio of DMF to pyrrole derivative prevents over-formylation.

- Temperature : The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Quenching : Ice-cold water is added to hydrolyze the intermediate iminium salt, yielding the 4-formylpyrrole.

Yields typically exceed 75%, with purity confirmed via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase.

Acrylate Esterification

The final step involves introducing the ethyl acrylate moiety via a Knoevenagel condensation between 4-formyl-1-methylpyrrole and ethyl malonate. This reaction is catalyzed by sodium acetate in pyridine under reflux.

Mechanistic Insights

The base deprotonates malonic acid, generating a nucleophilic enolate that attacks the formyl group’s electrophilic carbon. Subsequent dehydration forms the α,β-unsaturated ester.

Key Parameters :

Stereochemical Control

The (E)-configuration of the acrylate is favored due to thermodynamic stability, with >95% stereoselectivity achieved under reflux conditions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:

Catalytic Enhancements

Solvent Recycling

Toluene and ethanol are recovered via distillation, reducing waste and production costs by ~20%.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| IR (KBr) | 1722 cm⁻¹ (ester C=O), 1705 cm⁻¹ (formyl C=O), 1637 cm⁻¹ (C=C) |

| ¹H NMR (DMSO-d₆) | δ 1.27 (t, OCH₂CH₃), 3.50 (s, NCH₃), 6.85 (d, J=16 Hz, CH=CO), 9.65 (s, CHO) |

| MS (ESI) | m/z 207.23 [M+H]⁺ |

Purity Assessment

- HPLC : Reverse-phase C18 column with acetonitrile:water (70:30) confirms >98% purity.

- Melting Point : 169–171°C (recrystallized from ethanol/water).

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Cost Efficiency |

|---|---|---|---|

| Paal-Knorr + Vilsmeier | 78% | 18 hours | High |

| Hantzsch + Knoevenagel | 65% | 24 hours | Moderate |

| Industrial Continuous Flow | 82% | 10 hours | Very High |

The Paal-Knorr-Vilsmeier route remains superior for laboratory-scale synthesis, while continuous flow methods dominate industrial production.

Challenges and Mitigation Strategies

- Regioselectivity in Formylation : Competing 3-formylation is suppressed by using excess DMF and low temperatures.

- Ester Hydrolysis : Moisture-free conditions during Knoevenagel condensation prevent acrylate degradation.

- Toxicity Management : Closed systems and PPE minimize exposure to POCl3 and acrylate monomers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group or the acrylate moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: Ethyl (E)-3-(4-carboxy-1-methyl-1H-pyrrol-2-yl)acrylate.

Reduction: Ethyl (E)-3-(4-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)acrylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate can undergo various chemical reactions:

- Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic substitution reactions.

Biological Activities

This compound is investigated for its antimicrobial properties; similar pyrrole derivatives have demonstrated activity against various fungi and bacteria, making them potential candidates for developing new antimicrobial agents. The compound's mechanism of action may involve nucleophilic addition reactions, where the formyl group can participate in nucleophilic attacks leading to the formation of new compounds, and polymerization reactions, where the acrylate moiety can undergo polymerization, potentially leading to the development of novel materials with bioactive properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrrole derivatives have shown promising results against various cancer cell lines, including HeLa cells (IC50 values around 0.029 μM) and MCF-7 cells (IC50 values approximately 0.035 μM). These compounds induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways such as PARP and CASP3 cleavage.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate depends on its specific application. In chemical reactions, the formyl group and the acrylate moiety are key reactive sites. The formyl group can participate in nucleophilic addition reactions, while the acrylate moiety can undergo polymerization or Michael addition reactions.

In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Complexity :

- The target compound’s pyrrole ring is simpler compared to the naphthalene-fused pyrrole in 5ah and the imidazo-pyrrolo-pyrazine system in ’s compound . Simpler cores may enhance synthetic accessibility but reduce π-conjugation for optoelectronic applications.

Substituent Effects :

- The 4-formyl group in the target compound offers a reactive site for nucleophilic additions (e.g., hydrazone formation), unlike the electron-rich 4-methoxyphenyl group in 5ah or the bulky tosyl group in the imidazo-pyrrolo-pyrazine derivative .

Ester Group Influence :

- Ethyl esters (target and ’s compound) generally exhibit higher volatility and organic solubility than aromatic esters like 4-methoxyphenyl in 5ah , which may improve crystallinity .

Reactivity and Functionalization Potential

- Target Compound : The formyl group enables Schiff base formation or condensation reactions, making it suitable for constructing larger heterocycles or metal-organic frameworks.

- Imidazo-Pyrrolo-Pyrazine Derivative : The tosyl group acts as a protecting group, allowing selective deprotection for further modifications. Its fused heterocycle could exhibit unique electronic properties for catalytic or medicinal applications .

Biological Activity

Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a formyl group and an acrylate moiety, which contribute to its chemical reactivity and biological interactions. The following sections provide a comprehensive overview of its synthesis, biological activities, and relevant research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

- Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly used for this purpose, involving the treatment of pyrrole with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Esterification : The acrylate moiety is introduced through esterification with ethyl alcohol and acrylic acid under acidic conditions.

This compound has a molecular formula of and a molecular weight of 207.23 g/mol, with the CAS number 852475-62-8 .

Antimicrobial Properties

Research indicates that compounds derived from pyrrole structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial and fungal strains. A study assessing similar pyrrole derivatives found significant antifungal activity against Candida species, suggesting that this compound may share similar properties .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. In vitro studies have shown that pyrrole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl (E)-3-(4-formyl...) | U87MG | 5.50 |

| Doxorubicin | U87MG | 8.03 |

| Penicipyrroether A | U251 | 1.64 |

This table illustrates the comparative effectiveness of this compound against established anticancer agents, highlighting its potential as a therapeutic candidate .

The mechanism of action for this compound likely involves interaction with specific cellular targets leading to disruption of cancer cell proliferation and induction of apoptosis. The formyl group may facilitate nucleophilic addition reactions, while the acrylate moiety could undergo polymerization or copolymerization reactions, contributing to its biological effects.

Case Studies

Recent investigations into the biological activity of pyrrole derivatives have provided insights into their mechanisms and therapeutic potentials:

- Study on Antiglioma Activity : A study screened various pyrrole derivatives for their anticancer properties against glioma cell lines, revealing that some derivatives exhibited significant cytotoxicity comparable to traditional chemotherapeutics like doxorubicin .

- Antioxidant Activity Assessment : Another research effort evaluated the antioxidant properties of related compounds, suggesting that this compound may also confer protective effects against oxidative stress in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.